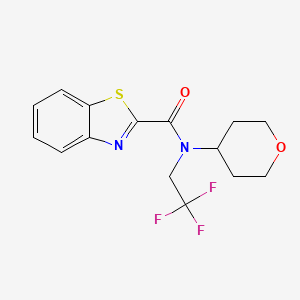

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide

CAS No.: 1396769-00-8

Cat. No.: VC4686928

Molecular Formula: C15H15F3N2O2S

Molecular Weight: 344.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396769-00-8 |

|---|---|

| Molecular Formula | C15H15F3N2O2S |

| Molecular Weight | 344.35 |

| IUPAC Name | N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide |

| Standard InChI | InChI=1S/C15H15F3N2O2S/c16-15(17,18)9-20(10-5-7-22-8-6-10)14(21)13-19-11-3-1-2-4-12(11)23-13/h1-4,10H,5-9H2 |

| Standard InChI Key | DYTFEUVDINYVGU-UHFFFAOYSA-N |

| SMILES | C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2 |

Introduction

Impact of Trifluoroethyl Groups

Trifluoroethyl groups are known for their ability to enhance the lipophilicity and stability of organic compounds. This can improve the bioavailability and efficacy of drugs by facilitating better penetration through biological membranes.

| Effect of Trifluoroethyl Group | Description |

|---|---|

| Lipophilicity | Increases the compound's ability to dissolve in fats, oils, and non-polar solvents. |

| Stability | Enhances chemical stability by reducing reactivity with certain functional groups. |

| Bioavailability | Improves the compound's ability to penetrate biological membranes, potentially increasing its therapeutic efficacy. |

Research Findings on Similar Compounds

While specific research findings on N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide are not available, studies on related compounds provide valuable insights into their potential applications:

-

Antimicrobial Activity: Benzothiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

-

Anticancer Properties: Some benzothiazole compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells .

-

In Silico Studies: Computational models are used to predict the binding affinity of these compounds to specific biological targets, aiding in the design of more effective drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume